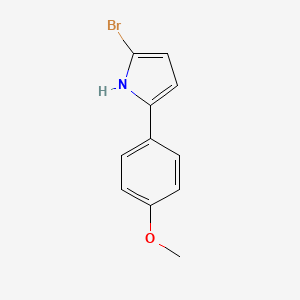
2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a bromo group at the second position and a 4-methoxyphenyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the bromination of 5-(4-methoxyphenyl)-1H-pyrrole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of significant quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrrole derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of base and arylboronic acids.
Major Products
Substitution Products: Various substituted pyrroles depending on the nucleophile used.
Oxidation Products: Oxidized pyrrole derivatives.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound is used in the synthesis of organic semiconductors and conductive polymers for electronic applications.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Research: The compound is utilized in the development of new synthetic methodologies and reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the biological context and the specific target being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-(4-methoxyphenyl)thiophene: A thiophene analog with similar substitution patterns.
2-Bromo-5-(4-methoxyphenyl)benzene: A benzene derivative with comparable functional groups.
2-Bromo-5-(4-methoxyphenyl)pyridine: A pyridine analog with similar structural features.
Uniqueness
2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where the precise arrangement of functional groups can significantly impact the compound’s behavior and efficacy.
Propiedades
Fórmula molecular |
C11H10BrNO |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
2-bromo-5-(4-methoxyphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10BrNO/c1-14-9-4-2-8(3-5-9)10-6-7-11(12)13-10/h2-7,13H,1H3 |
Clave InChI |
IMHSUEAKJHSWHI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC=C(N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


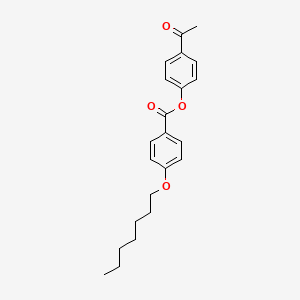
![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714001.png)
![2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11714005.png)
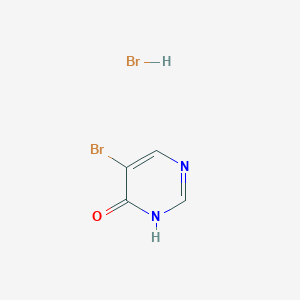
![4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B11714013.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11714033.png)

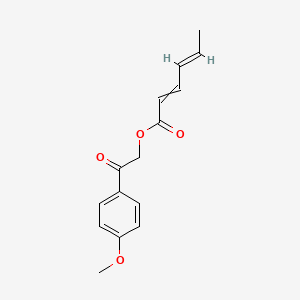
![2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)
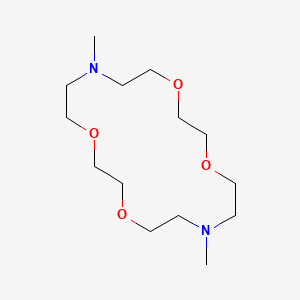
![S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)

![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B11714075.png)
